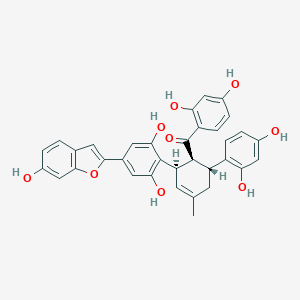

Mulberrofuran C

Description

Classification within Natural Products

Mulberrofuran C is classified based on key features of its chemical structure, including its formation via a specific cycloaddition reaction, the presence of isoprenyl groups, and the incorporation of a benzofuran (B130515) moiety.

Diels-Alder Type Adducts (DAAs)

This compound is recognized as a Diels-Alder type adduct. chemfaces.comnih.govkib.ac.cnmdpi.com Diels-Alder adducts from Morus species, often referred to as Mulberry Diels-Alder-type adducts (MDAAs), are a group of phenolic natural products characterized by a cyclohexene (B86901) scaffold. kib.ac.cnmdpi.com These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition reaction between a diene (typically a dehydroprenylphenol) and a dienophile (often a chalcone). kib.ac.cnmdpi.comacs.org this compound is considered a biogenetically as a Diels-Alder adduct of a chalcone (B49325) derivative and a dehydroprenyl 2-arylbenzofuran derivative. nih.gov The formation of these adducts in nature is believed to be catalyzed by Diels-Alderase enzymes, resulting in optically active products. mdpi.comnih.gov

Isoprenylated Flavonoids

This compound is also classified as an isoprenylated flavonoid. medchemexpress.comchemfaces.comnih.govresearchgate.net Isoprenylated flavonoids are a class of flavonoids that have been modified by the addition of isoprenoid (prenyl) groups. psu.eduresearchgate.net These lipophilic groups contribute to the diverse structures and biological activities observed in this class of compounds. Research indicates that this compound is an isoprene-based flavonoid compound. medchemexpress.com

Benzofuran Derivatives

The structure of this compound includes a benzofuran moiety, classifying it as a benzofuran derivative. targetmol.comchemfaces.comontosight.ainih.gov Benzofurans are a class of heterocyclic organic compounds featuring a fused benzene (B151609) ring and a furan (B31954) ring. 2-Arylbenzofurans, a subgroup, contain a phenyl group attached at the 2-position of the benzofuran core. nih.govfoodb.caresearchgate.net this compound is described as a benzofuran present in Morus alba. targetmol.com

Botanical Origin and Ethnobotanical Context

This compound is a natural product isolated from specific plant sources, primarily within the Morus genus.

Isolation from Morus alba Root Bark

A primary source of this compound is the root bark of Morus alba L., commonly known as the white mulberry tree. nih.govmedchemexpress.comchemfaces.comnih.govnih.govresearchgate.netontosight.aiwikipedia.orgnih.govmdpi.com Researchers have isolated this compound from extracts of Morus alba root bark using various chromatographic techniques, including silica (B1680970) gel, ODS, and Sephadex LH-20 column chromatography. chemfaces.comnih.govresearchgate.netmdpi.com The root bark of Morus alba is recognized in traditional contexts as a source of various bioactive compounds, including isoprenylated flavonoids and Diels-Alder-type adducts like this compound. nih.govresearchgate.netmdpi.com

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₈O₉ | PubChem nih.gov, KEGG genome.jp, ChemBlink chemblink.com |

| Molecular Weight | 580.58 g/mol | PubChem nih.gov, MedChemExpress medchemexpress.com, KEGG genome.jp, TargetMol targetmol.com, ChemBlink chemblink.com |

| CAS Number | 77996-04-4 | PubChem nih.gov, ChemFaces chemfaces.com, MedChemExpress medchemexpress.com, TargetMol targetmol.com, ChemBlink chemblink.com, J-GLOBAL jst.go.jp |

| PubChem CID | 157143 | PubChem nih.gov, KEGG genome.jp, PubChemLite uni.lu, TargetMol targetmol.com, J-GLOBAL jst.go.jp |

| Appearance | Typically solid at room temperature | MedChemExpress medchemexpress.com, TargetMol targetmol.com, chemBlink chemblink.com |

| Melting Point | 210 °C | ChemBlink chemblink.com, MedChemExpress medchemexpress.com |

Detailed Research Findings

Research on this compound has explored its chemical characteristics and potential biological activities in vitro. Studies have determined its chemical structure through spectroscopic data analysis, including NMR, MS, CD, and IR. nih.govresearchgate.net

In vitro studies have investigated various properties of this compound. For instance, it has shown protective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells and glutamate-induced cell death in HT22 cells, with reported EC₅₀ values. chemfaces.comnih.gov this compound has also demonstrated in vitro antiviral effects against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in Vero cells, with reported IC₅₀ values. targetmol.comchemfaces.com Furthermore, it has shown inhibitory effects on Aβ₁₋₄₂ auto-aggregation, tau protein aggregation, and acetylcholinesterase (AChE) in vitro. targetmol.commdpi.com

Here is a table summarizing some in vitro research findings on this compound:

| Activity | Cell Line/Model | EC₅₀ or IC₅₀ Value | Source |

| Protection against t-BHP-induced oxidative stress | HepG2 cells | 0.41 ± 0.48 μM chemfaces.com, 1.02 μM medchemexpress.comnih.gov | medchemexpress.comchemfaces.comnih.gov |

| Protection against glutamate-induced cell death | HT22 cells | 16.50 ± 7.82 μM chemfaces.com, 16.50 μM nih.gov | chemfaces.comnih.gov |

| Antiviral activity against HSV-1 (standard) | Vero cells | 5.0 μg/mL | targetmol.com |

| Antiviral activity against HSV-1 (clinical) | Vero cells | 3.1 μg/mL | targetmol.com |

| Antiviral activity against HSV-2 | Vero cells | 3.2 μg/mL | targetmol.com |

| Inhibition of AChE | In vitro | 4.2 μM | targetmol.commdpi.com |

| Inhibition of Aβ₁₋₄₂ auto-aggregation | In vitro (at 20 μM) | 70.7% inhibition | targetmol.com |

| Inhibition of NO production (LPS-induced) | RAW 264.7 microglial cells | 21.8 μM | targetmol.comresearchgate.net |

These findings highlight this compound as a natural product with diverse in vitro biological activities, warranting further investigation into its mechanisms of action and potential applications in academic research.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKDESIYCVAOP-UNTHUGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999250 | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77996-04-4 | |

| Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Purification Methodologies

Solvent Extraction Techniques (e.g., from Morus species)

Solvent extraction is a fundamental step in isolating Mulberrofuran C from mulberry plant parts. Various solvents and extraction methods can be employed. Studies have utilized 80% aqueous methanol (B129727) at room temperature for extracting compounds from the root bark of Morus alba. The concentrated extract is then typically partitioned using solvents of different polarities, such as ethyl acetate (B1210297), n-butanol, and water. researchgate.net Another approach involves extracting dried root bark with methanol under reflux. nih.gov

The choice of solvent can significantly influence the yield and composition of the extract. For instance, while 40% and 80% aqueous ethanol (B145695) and methanol solutions are considered efficient for extracting polyphenolic compounds from mulberry, 80% ethanol has been deemed most suitable for total phenolic content extraction in hazelnuts, suggesting solvent optimization is crucial for specific compounds. fspublishers.org Different extraction techniques like Soxhlet extraction, supercritical fluid extraction, microwave-assisted extraction, and ultrasound extraction have also been applied to mulberry leaves for extracting bioactive substances. mdpi.com Maceration with sonication has been reported for extracting compounds, including this compound, from Syzygium polyanthum leaves using water as a solvent. herbmedpharmacol.com

Chromatographic Separation and Purification Protocols

Following solvent extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and obtaining it in a purified state. Common chromatographic methods employed in the isolation of this compound and related compounds from Morus species include silica (B1680970) gel, ODS (octadecyl silica gel), and Sephadex LH-20 column chromatography. researchgate.netchemfaces.com

Repeated column chromatography using these stationary phases and appropriate solvent systems allows for the separation of compounds based on their polarity and molecular size. For example, the ethyl acetate fraction obtained from the initial solvent extraction of Morus alba root bark has been subjected to silica gel column chromatography with a gradient solvent system (e.g., n-hexane-ethyl acetate) to yield subfractions. nih.gov Further purification of this compound from these fractions is achieved through additional chromatographic steps, including Sephadex LH-20 and RP-C18 chromatography. researchgate.net High-performance liquid chromatography (HPLC) is also used for purity validation of isolated compounds, with purity thresholds often exceeding 99.5%.

Enzyme-Assisted Extraction Optimization Strategies

Enzyme-assisted extraction (EAE) is an emerging method aimed at improving the efficiency of extracting bioactive compounds from plant materials by using enzymes to break down cell walls, thereby facilitating the release of intracellular components. mdpi.comresearchgate.net This approach can potentially enhance the yield of compounds like this compound from mulberry.

Optimization studies for EAE in mulberry have investigated various parameters to maximize the extraction of bioactive compounds, including phenolic compounds and anthocyanins. Optimal conditions identified in one study for the extraction of phenolic compounds from mulberry involved using a solvent of 65.32% ethanol at pH 4, with a specific enzyme concentration (38.46 enzyme units per gram of sample), a temperature of 40 °C, and shaking at 200 rpm. mdpi.comresearchgate.net The optimal extraction time was found to be as short as 5 minutes to reach the maximum concentration of the bioactive compound. researchgate.netmdpi.comresearchgate.net Enzymes commonly used in EAE for cell wall degradation include pectinase, amylase, and cellulase. mdpi.comresearchgate.net The application of EAE, combined with optimization strategies like Plackett–Burman and Box–Behnken designs, shows promise for efficient retrieval of bioactive compounds from mulberry. researchgate.netmdpi.comresearchgate.net

Biosynthesis of Mulberrofuran C

Enzymatic Diels-Alder Reaction Pathway

Mulberrofuran C, along with chalcomoracin (B1204337), was among the first natural products demonstrated to be biosynthesized via an enzyme-controlled intermolecular Diels-Alder reaction. mdpi.com This reaction involves the cycloaddition of a dehydroprenylphenol, acting as the diene, and a chalcone (B49325), serving as the dienophile. mdpi.comresearchgate.net

Role of Specific Enzymes (e.g., M. alba Diels-Alderase, M. alba moracin C oxidase)

Recent studies have identified and characterized specific enzymes from Morus alba cell cultures that are involved in the biosynthesis of Diels-Alder adducts like chalcomoracin, which shares a similar biosynthetic logic with this compound. mdpi.comresearchgate.net The enzymes M. alba moracin C oxidase (MaMO) and M. alba Diels-Alderase (MaDA) play crucial roles. mdpi.comresearchgate.net MaMO is proposed to catalyze the oxidation of a prenyl moiety in a precursor like moracin C to form the necessary dehydroprenyl diene. mdpi.comresearchgate.net Subsequently, MaDA, identified as a stand-alone intermolecular Diels-Alderase, catalyzes the [4+2] cycloaddition between the dehydroprenyl diene and a chalcone dienophile. mdpi.comresearchgate.net The identification of natural Diels-Alderase enzymes like MaDA provides strong evidence supporting the previously postulated enzymatic nature of this key cycloaddition step in the biosynthesis of these compounds. mdpi.com

Identification of Biosynthetic Precursors

Based on structural analysis and experimental studies, specific classes of compounds have been identified as key biosynthetic precursors for this compound and other related Diels-Alder adducts in Morus species. mdpi.comresearchgate.netjst.go.jp

Chalcones and Dehydroprenylphenols

Chalcones and dehydroprenylphenols are considered the putative precursors that undergo the Diels-Alder cycloaddition to form the core structure of compounds like this compound. mdpi.comresearchgate.netjst.go.jp Chalcones serve as the dienophile component in this reaction, while dehydroprenylphenols provide the diene system. mdpi.comresearchgate.net For instance, chalcomoracin is understood to be derived from the [4+2] cycloaddition of morachalcone A and dehydroprenylmoracin C. mdpi.com The presence of these compounds alongside Diels-Alder adducts in Morus alba cell cultures further supports their role as precursors. mdpi.com

Isoprenoid Biosynthesis in Morus alba Cell Cultures

Studies using Morus alba cell cultures have been instrumental in understanding the biosynthetic pathways of isoprenylated phenolic compounds, including the precursors of Diels-Alder adducts. mdpi.comnih.govpsu.edu These cell cultures have demonstrated the capability to produce various Diels-Alder type adducts and their putative precursors. mdpi.compsu.edu

Isotopic Labeling and Feeding Experiments

Extensive research utilizing isotopic labeling and feeding experiments in Morus alba cell cultures has provided critical evidence for the biosynthesis of this compound and related compounds. mdpi.comnih.gov Experiments involving the administration of 13C-labeled acetates have shown incorporation into the aromatic rings of Diels-Alder adducts and their precursors, indicating their origin from polyketide biosynthesis. mdpi.comnih.gov

Furthermore, these studies have shed light on the isoprenoid biosynthesis contributing to the prenyl moieties of these compounds. nih.govpsu.edu Isotopic labeling with precursors like [1-13C]-, [2-13C]-, or [1,2-13C2]acetate, as well as [1,3-13C2]- and [2-13C]-glycerol, has revealed details about the assembly of the isoprenyl units. nih.govjst.go.jp These experiments suggested the operation of at least two independent isoprenoid biosynthetic pathways in Morus alba cell cultures, one of which contributes to the isoprenyl units found in compounds like this compound. nih.govpsu.edu Administration experiments with O-methylated chalcone derivatives also supported the enzymatic nature of the Diels-Alder cycloaddition and indicated that prenylation can occur after the formation of the chalcone skeleton. mdpi.comnih.gov

Synthetic Strategies for Mulberrofuran C and Analogs

Total Synthesis Approaches (e.g., Mulberrofuran C heptamethyl ether)

Total synthesis efforts towards this compound and its derivatives, such as this compound heptamethyl ether, have been reported. One approach to synthesize this compound heptamethyl ether involved a [4+2]-cycloaddition reaction between a chalcone (B49325) and a dehydroprenylbenzofuran. mdpi.com A proposed retrosynthetic route for this compound heptamethyl ether suggests obtaining the target compound from the reaction of chalcone 25 and dehydroprenylbenzofuran 70. mdpi.com The synthesis of the diene component, dehydroprenylbenzofuran 70, was envisioned through a Suzuki cross-coupling reaction of iodide 72 and a corresponding boronate, while the benzofuran (B130515) scaffold could be constructed via a selective Sonogashira coupling between iodoalkyne 73 and iodide 74. mdpi.com

Another reported synthesis of this compound heptamethyl ether involved the heating of a solution of phenolic chalcone 24 and diene 70 in toluene (B28343), which afforded both the exo-product (mulberrofuran J hexamethyl ether) and the desired endo-isomer (this compound hexamethyl ether) in a 1:1 ratio. mdpi.com Subsequent methylation of the endo-isomer yielded this compound heptamethyl ether. mdpi.com The presence of a free phenol (B47542) group in the chalcone was found to be crucial for the success of this Diels-Alder cyclization, possibly due to hydrogen bonding activating the dienophile. mdpi.comacs.org

Biomimetic [4+2]-Cycloaddition Reactions

Biomimetic [4+2]-cycloaddition reactions, specifically the Diels-Alder reaction, are considered a key strategy for the synthesis of Diels-Alder type adducts like this compound, mirroring their proposed biosynthesis in nature. rhhz.netmdpi.com This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. sigmaaldrich.comlibretexts.org

The design of intermolecular Diels-Alder reactions for synthesizing this compound typically involves the reaction between a dehydroprenylphenol diene and a chalcone dienophile. mdpi.comacs.org Early synthetic routes utilized simple thermal conditions for this cycloaddition. mdpi.com More modern methods have also been explored, including Brønsted and Lewis acid catalysis, electron-transfer initiation, silver nanoparticles catalysis, and chiral boron complex asymmetric catalysis. mdpi.com

A successful intermolecular [4+2]-cycloaddition between synthetic dienes and 2'-hydroxychalcone (B22705) dienophiles has been reported to afford the methyl ether derivatives of mulberry Diels-Alder adducts, including this compound. acs.orgacs.org The presence of a free phenol in the 2'-hydroxychalcone was critical for the success of the Diels-Alder reaction. acs.orgacs.org

Regioselectivity and stereoselectivity are crucial aspects in the Diels-Alder synthesis of complex molecules like this compound, which possesses multiple chiral centers. The Diels-Alder reaction is known to be diastereoselective, with cyclic dienes giving stereoisomeric products. organic-chemistry.org The endo product is typically favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

In the synthesis of this compound hexamethyl ether and mulberrofuran J hexamethyl ether from phenolic chalcone 24 and diene 70, a 1:1 mixture of the endo and exo isomers was obtained. mdpi.com This highlights the challenge in controlling the stereochemical outcome of the cycloaddition. Computational studies have been employed to understand the mechanistic and theoretical aspects of these Diels-Alder adduct syntheses. mdpi.com

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies, which combine chemical and enzymatic transformations, have emerged as powerful tools for the synthesis of complex natural products, including Diels-Alder type adducts. mdpi.comnih.gov The identification of natural Diels-Alderase enzymes (MaDA) from Morus alba cell cultures has provided significant evidence supporting the enzyme-controlled biosynthesis of these compounds. mdpi.com

These enzymes are capable of catalyzing the [4+2] cycloaddition of chalcones and dehydroprenyl polyphenolic dienes. mdpi.com Different MaDA enzymes have shown varying substrate scope and endo/exo selectivity. mdpi.com For instance, MaDA-1 has demonstrated endo-selectivity in the formation of compounds like this compound, while other enzymes like MaDA-2 and MaDA-3 were capable of producing exo-adducts. mdpi.comresearchgate.net

Chemoenzymatic total synthesis approaches have successfully utilized these enzymes for the enantiopure synthesis of natural Diels-Alder adducts. mdpi.comresearchgate.net The enzymatic reactions can lead to high enantiomeric excess (>99% ee) in the products. researchgate.net Computational simulations have provided insights into the mechanisms of stereocontrol by these enzymes, suggesting that hydrogen bonding and cation-π interactions play key roles in stabilizing the transition states. researchgate.net

Here is a table summarizing some key data points related to the synthesis of this compound and its analogs:

| Reaction Type | Reactants | Product(s) | Selectivity (Endo/Exo) | Yield (%) (if reported) | Key Conditions | Reference |

| Intermolecular [4+2] Cycloaddition (Thermal) | Phenolic chalcone 24 + Diene 70 | This compound hexamethyl ether (endo) + Mulberrofuran J hexamethyl ether (exo) | 1:1 | 40 | Heating in toluene for 16h | mdpi.com |

| Intermolecular [4+2] Cycloaddition | Synthetic dienes + 2'-hydroxychalcone dienophiles | Methyl ether derivatives of mulberry DAAs | Not specified | Not specified | Various (thermal, acid catalysis, etc.) | acs.orgacs.org |

| Chemoenzymatic [4+2] Cycloaddition | Chalcones + Dehydroprenyl polyphenolic dienes | Natural Diels-Alder adducts (e.g., this compound) | Endo (with MaDA-1) | Not specified | Catalyzed by MaDA enzymes in Tris-HCl buffer | mdpi.comresearchgate.net |

Note: This table is intended to be representative of data discussed in the text and can be presented as an interactive element in a digital format.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the accurate molecular weight and elemental composition of Mulberrofuran C. HRMS provides a precise mass-to-charge ratio (m/z) for the molecular ion, which can be used to calculate the exact molecular formula. This is particularly important for natural products, where novel compounds or isomers of known compounds may be encountered.

Analysis using techniques such as high-resolution electrospray ionization coupled with time-of-flight mass analyzers can reveal the molecular ion peak, consistent with the molecular formula of this compound, C34H28O9. nih.gov Fragmentation studies using tandem mass spectrometry (MS/MS) provide further structural information by breaking down the molecule into characteristic fragment ions. Analyzing the fragmentation pattern can help confirm the presence of specific substructures within the this compound molecule and differentiate it from closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structural connectivity and arrangement of atoms in this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for comprehensive structural elucidation.

1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments. nih.govhuji.ac.il ¹H NMR reveals the number and types of protons, their chemical shifts, and their coupling patterns, which indicate neighboring protons. ¹³C NMR provides signals for each unique carbon atom, with chemical shifts indicative of their hybridization and functional group environment. huji.ac.il

2D NMR techniques provide crucial correlation information between different nuclei, helping to piece together the molecular structure. Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly used. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through-bond couplings. mdpi.comnih.gov

Comprehensive analysis of 1D and 2D NMR spectra allows for the assignment of all proton and carbon signals and the determination of the complete planar structure of this compound. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light by a chiral substance. mtoz-biolabs.comspectroscopyeurope.com The resulting CD spectrum, which plots the differential absorbance against wavelength, provides information about the stereochemical arrangement of the molecule. mtoz-biolabs.com

For this compound, which possesses multiple chiral centers, CD spectroscopy can help assign the absolute configuration of these centers. This is typically achieved by comparing the experimental CD spectrum with calculated CD spectra for possible stereoisomers or by comparing it to the CD spectra of structurally related compounds with known absolute configurations. mtoz-biolabs.comull.esmdpi.com The sign and intensity of Cotton effects (peaks or troughs in the CD spectrum) at specific wavelengths are characteristic of certain chromophores and their spatial orientation, providing insights into the molecule's chirality. ull.es

While CD spectroscopy is a valuable tool for absolute configuration determination, it often complements other methods like X-ray crystallography (when suitable crystals are available) or computational methods for confirmation. mdpi.comspark904.nl

Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight (LC-MS-Q-TOF) for Metabolism Studies

Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight (LC-MS-Q-TOF) is a hyphenated technique widely used in metabolism studies, including those involving natural products like this compound. This technique combines the separation power of liquid chromatography (LC) with the sensitive and high-resolution mass analysis capabilities of a quadrupole time-of-flight (Q-TOF) mass spectrometer. waters.combiorxiv.org

In metabolism studies, LC separates the parent compound (this compound) from its metabolites in a complex biological matrix. The Q-TOF MS then detects and provides accurate mass measurements for these separated compounds, allowing for the identification of metabolites based on their molecular weight and fragmentation patterns. waters.combiorxiv.org The high resolution of the Q-TOF enables the determination of the elemental composition of metabolites, while tandem MS capabilities provide structural information through fragmentation analysis. waters.com

LC-MS-Q-TOF has been applied to study the metabolic fate of related 2-arylbenzofurans in in vitro models, demonstrating its utility in identifying and characterizing metabolites formed through processes like conjugation. nih.gov While specific metabolism data for this compound using this exact technique may vary across studies, the general application of LC-MS-Q-TOF in analyzing the metabolic transformation of similar natural products highlights its relevance for potential this compound metabolism investigations. nih.govnih.gov

Pharmacological Activities and Molecular Mechanisms of Action

Antioxidant Activity

Mulberrofuran C exhibits strong antioxidant activity targetmol.comnih.gov. Antioxidants play a crucial role in neutralizing free radicals, which are unstable molecules that can cause oxidative stress and damage to cellular components researchgate.netnih.gov.

Free Radical Scavenging Mechanisms

While the specific free radical scavenging mechanisms of this compound are not detailed in the provided snippets, phenolic compounds, in general, are known to scavenge free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comfrontiersin.org. These mechanisms involve donating a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing oxidative chain reactions nih.govfrontiersin.org.

Protection against Oxidative Stress (e.g., t-BHP-induced)

This compound has shown protective effects against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) in cellular models medchemexpress.comtargetmol.cnresearchgate.netchemfaces.commedchemexpress.com. t-BHP is a compound commonly used to induce oxidative stress in experimental settings thermofisher.com. Studies have reported that this compound can protect cells, such as HepG2 cells, from t-BHP-induced oxidative damage researchgate.netchemfaces.com. The half-maximal effective concentration (EC₅₀) for this protective effect has been reported to be in the low micromolar range medchemexpress.comtargetmol.cnchemfaces.com.

| Cell Line | Inducing Agent | Activity Measured | EC₅₀ (μM) | Source |

|---|---|---|---|---|

| HepG2 | t-BHP | Protection against oxidative stress | 0.41 ± 0.48 | chemfaces.com |

| 1.02 | medchemexpress.commedchemexpress.com |

This compound demonstrated a protective effect on t-BHP induced oxidative stress with an EC₅₀ value of 1.02 μM medchemexpress.commedchemexpress.com. Another study reported an EC₅₀ value of 0.41 ± 0.48 μM for the protective effects of this compound on t-BHP-induced oxidative stress in HepG2 cells. chemfaces.com.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties medchemexpress.comresearchgate.netspringermedizin.de. Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases researchgate.netfrontiersin.org.

Inhibition of Pro-inflammatory Mediators and Pathways (e.g., NF-κB activation)

This compound has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) targetmol.com. NO is a key mediator in inflammatory responses, produced by inducible nitric oxide synthase (iNOS) researchgate.netmdpi.com. Studies in LPS-induced BV2 microglial cells showed that this compound suppressed NO production with an IC₅₀ of 21.8 μM targetmol.com.

While some sources link this compound to the inhibition of NF-κB activation chemfaces.comresearchgate.net, detailed mechanisms of how this compound specifically inhibits NF-κB are often discussed in the context of other related compounds from Morus alba, such as Kuwanon X chemfaces.comresearchgate.netjst.go.jpnih.gov. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation mdpi.com. Inhibition of NF-κB activation can lead to reduced production of pro-inflammatory cytokines and mediators mdpi.com. Kuwanon X, for instance, has been shown to inhibit HSV-1-induced NF-κB activation by blocking its nuclear translocation and DNA binding researchgate.netjst.go.jpnih.gov. While this compound is mentioned alongside Kuwanon X in having antiviral effects potentially by inhibiting NF-κB activation, the exact mechanism for this compound itself may require further elucidation researchgate.net.

| Cell Line | Inducing Agent | Mediator Inhibited | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| LPS-induced BV2 microglial cells | LPS | NO production | 21.8 | targetmol.com |

Neuroprotective Activity

This compound has demonstrated neuroprotective effects medchemexpress.comchemondis.comtargetmol.comnih.gov. Neuroprotection involves mechanisms that preserve neuronal structure and function, which is relevant in the context of neurodegenerative diseases targetmol.comnih.gov.

Inhibition of Cholinesterases (AChE, BuChE)

This compound has shown inhibitory activity against acetylcholinesterase (AChE) targetmol.comnih.govmdpi.com. AChE is an enzyme that hydrolyzes acetylcholine (B1216132), a neurotransmitter crucial for cognitive function nih.govmdpi.com. Inhibiting AChE can increase acetylcholine levels in the brain, a strategy used in the treatment of neurodegenerative conditions like Alzheimer's disease mdpi.com. This compound showed moderate AChE inhibition with an IC₅₀ of 4.2 μM targetmol.com.

While the outline mentions BuChE, the provided search results primarily highlight this compound's inhibition of AChE. One source mentions Mulberrofuran D2 as a triple inhibitor of cholinesterase, BACE1, and GSK-3β, with IC₅₀ values for both AChE and BuChE, but this is for Mulberrofuran D2, not this compound acs.org. Therefore, specific data on this compound's inhibition of BuChE is not clearly present in the provided snippets.

| Enzyme | Activity Measured | IC₅₀ (μM) | Source |

|---|---|---|---|

| AChE | Inhibition | 4.2 | targetmol.com |

Modulation of Amyloid-β (Aβ) Aggregation

Amyloid-beta (Aβ) aggregation is a key pathological hallmark of Alzheimer's disease (AD). This compound has shown inhibitory effects on Aβ₁₋₄₂ auto-aggregation. Studies have indicated that this compound can inhibit Aβ₁₋₄₂ self-aggregation in vitro. At a concentration of 20 μM, this compound inhibited Aβ₁₋₄₂ self-aggregation by 70.7%. This effect was comparable to that of resveratrol (B1683913) (72.8%) and stronger than that of methylene (B1212753) blue (33.5%). targetmol.com This suggests this compound's potential in interfering with the formation of amyloid plaques.

Here is a table summarizing the Aβ aggregation inhibition data:

| Compound | Concentration (μM) | Aβ₁₋₄₂ Self-Aggregation Inhibition (%) |

| This compound | 20 | 70.7 |

| Resveratrol | - | 72.8 |

| Methylene Blue | - | 33.5 |

Note: Resveratrol and Methylene Blue concentrations were not specified in the provided snippet for direct comparison at 20 μM, but the percentages indicate their activity. targetmol.com

Inhibition of β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is an enzyme involved in the production of amyloid-beta peptides, making it a target for AD therapy. While this compound itself was not explicitly mentioned as a potent BACE1 inhibitor in the provided snippets, related arylbenzofurans from Morus alba, such as mulberrofuran D2, have shown potent inhibitory activity against BACE1 at low micromolar concentrations. Mulberrofuran D2 exhibited an IC₅₀ value of 0.73 ± 0.03 μM against BACE1, demonstrating noncompetitive inhibition. acs.orgresearchgate.net This suggests that compounds structurally related to this compound found in Morus alba can modulate BACE1 activity, highlighting a potential area for further investigation regarding this compound.

Regulation of Intracellular Antioxidant Systems (e.g., Glutathione (B108866) levels)

Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases. This compound has demonstrated antioxidant activity. It has been reported to enhance glutathione levels within cells. Glutathione is a crucial intracellular antioxidant that helps protect cells from oxidative damage. solage.fr this compound's ability to upregulate glutathione levels contributes to its potential neuroprotective effects by mitigating oxidative stress.

Protection against Excitotoxicity (e.g., Glutamate-induced cell death)

Excitotoxicity, often mediated by excessive glutamate (B1630785) levels, can lead to neuronal cell death. This compound has shown protective effects against glutamate-induced cell death. In studies evaluating its neuroprotective activity on glutamate-induced cell death in HT22 cells, this compound showed protective effects with an EC₅₀ value of 16.50 ± 7.82 μM. chemfaces.com This indicates that this compound can help protect neuronal cells from damage caused by excessive glutamate.

Here is a table summarizing the protective effect against glutamate-induced cell death:

| Compound | Cell Line | Insult | EC₅₀ (μM) |

| This compound | HT22 | Glutamate | 16.50 ± 7.82 |

Note: EC₅₀ represents the half-maximal effective concentration. chemfaces.com

Antiviral Activity

This compound and related compounds from Morus alba have exhibited antiviral activities against various viruses, including herpes simplex viruses and potentially others.

Inhibition of Herpes Simplex Virus Type 1 and 2 (HSV-1, HSV-2)

This compound has demonstrated in vitro antiviral activity against herpes simplex viruses, specifically HSV-1 and HSV-2, in Vero cells. targetmol.comchemfaces.comjst.go.jp In plaque reduction assays, this compound showed inhibitory effects against different strains of HSV. targetmol.comjst.go.jp

Here is a table detailing the anti-HSV activity of this compound:

| Virus Strain | Assay Method | IC₅₀ (μg/mL) | CC₅₀ (μg/mL) | Selectivity Index (SI) |

| HSV-1 (standard) | Plaque reduction | 5.0 | 28.0 | 5.6 |

| HSV-1 (clinical) | Plaque reduction | 3.1 | 28.0 | 8.9 |

| HSV-2 | Plaque reduction | 3.2 | 28.0 | 8.8 |

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀ / IC₅₀. targetmol.com

Other stilbene (B7821643) derivatives from mulberry, including this compound, Moracin C, Moracin M 3′-O-β-glucopyranoside, and Moracin M, also showed anti-HSV-1 and HSV-2 activity with IC₅₀ values between 2.5 and 25 µg/mL and CC₅₀ values higher than 28.0 µg/mL. jst.go.jp

Potential against Hepatitis A Virus (HAV) and SARS-CoV-2 (referencing related mulberrofurans)

While direct evidence for this compound's activity against HAV or SARS-CoV-2 was not found in the provided snippets, research on other mulberrofurans suggests potential in this area. Mulberrofuran W has been identified as a potential inhibitor of Hepatitis A virus (HAV) by binding to the HAV 3C proteinase and RNA-directed RNA polymerase enzymes, key enzymes for viral replication. nih.govresearchgate.netresearchgate.net Virtual screening and molecular dynamics simulations indicated that Mulberrofuran W could bind to these targets with better affinity than control compounds. nih.govresearchgate.net

Regarding SARS-CoV-2, Mulberrofuran G has been identified as an effective inhibitor. It prevents the entry of SARS-CoV-2 into cells by blocking the interaction between the viral spike protein and the ACE2 receptor. Mulberrofuran G inhibits SARS-CoV-2 spike protein binding to ACE2 with an IC₅₀ of 10.23 µM in surface plasmon resonance assays. While these findings pertain to other mulberrofurans, they highlight the potential for compounds within this structural class to exhibit antiviral activity against a range of viruses, including HAV and SARS-CoV-2.

Antitumor and Cytotoxic Activity

Studies have indicated that this compound and related compounds from Morus species exhibit cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The root bark extract of Morus alba, which contains this compound, has shown cytotoxic activity against human leukemia cells and mouse melanoma cells. tandfonline.com

Inhibition of Cancer Cell Proliferation

This compound has been investigated for its ability to inhibit the proliferation of cancer cells. While direct studies specifically on this compound's antiproliferative effects across a wide range of cancer types are less detailed in the provided results, related compounds like mulberrofuran G have shown significant inhibition of proliferation in lung cancer cells (A549 and NCI-H226) with IC50 values of 22.5 µmol/L and 30.6 µmol/L, respectively. bdpsjournal.orgbanglajol.info This suggests a potential for similar activity in this compound, given their structural similarities as Diels-Alder type adducts from Morus species. nih.gov

Induction of Apoptosis (e.g., in human leukemia cell lines)

Induction of apoptosis is a key mechanism by which potential antitumor agents exert their effects. Research on Morus alba root bark extract, containing this compound, has demonstrated its ability to induce apoptosis in human colorectal cancer cells (SW480). springermedizin.denih.gov While the provided information doesn't detail this compound's specific mechanism of apoptosis induction in human leukemia cell lines, studies on other compounds have explored pathways like caspase activation and modulation of proteins like Bax and Bcl-2 in leukemia cells. nih.govmdpi.com Mulberrofuran G, a related compound, has been shown to induce apoptotic cell death via both the cell death receptor pathway and the mitochondrial pathway. tandfonline.comresearchgate.net

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Accumulation

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in cancer progression, particularly under low-oxygen conditions. mdpi.comnih.gov Inhibiting HIF-1 accumulation is considered a potential therapeutic strategy against several solid cancers. nih.gov Some compounds from Morus species, including mulberrofuran G and mulberrofuran H, have been found to inhibit the accumulation of HIF-1. tandfonline.com While this compound is listed as a related compound in the context of HIF-1 inhibition by other mulberrofurans, direct data on this compound's specific inhibitory effect on HIF-1 accumulation is not explicitly detailed in the search results. medchemexpress.commedchemexpress.com

Enzyme Inhibitory Activities (General)

This compound and other compounds from Morus alba have demonstrated inhibitory effects on various enzymes. targetmol.commdpi.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin (B1238610) production, and its inhibitors are of interest for cosmetic and therapeutic applications related to hyperpigmentation. mdpi.comnih.gov Studies have investigated the tyrosinase inhibitory activity of compounds from Morus species. mdpi.comrjpharmacognosy.ir Mulberrofuran G has shown notable tyrosinase inhibition, displaying six-fold higher inhibition of L-tyrosine oxidation compared to kojic acid, a known tyrosinase inhibitor. mdpi.comnih.gov Kinetic studies indicate that mulberrofuran G acts as a competitive inhibitor of tyrosinase. mdpi.comnih.govnih.gov While this compound is a related benzofuran (B130515) flavonoid, the provided search results primarily detail the tyrosinase inhibitory activity of mulberrofuran G and other Morus constituents, without specific IC50 values or detailed mechanisms for this compound itself. mdpi.comrjpharmacognosy.irdntb.gov.ua

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a key role in carbohydrate digestion by hydrolyzing oligosaccharides, trisaccharides, and disaccharides into absorbable monosaccharides like glucose. wikipedia.org Inhibiting this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a critical strategy in managing type 2 diabetes. wikipedia.orgmdpi.com While the provided search results mention α-glucosidase inhibition in the context of Morus alba extracts and other compounds from the plant, specific detailed research findings and the precise mechanism of action for this compound as an α-glucosidase inhibitor are not explicitly detailed in the provided snippets. However, other compounds from Morus alba, such as 1-deoxynojirimycin (B1663644) (DNJ) and certain flavonoids and arylbenzofurans, have demonstrated α-glucosidase inhibitory activity, acting as mixed-type inhibitors in some cases. nih.govmdpi.comresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional enzyme involved in numerous cellular pathways, and its dysregulation is implicated in various diseases, including type 2 diabetes and neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov Inhibition of GSK-3β is considered a potential therapeutic approach for these conditions. nih.gov While one search result discusses the inhibition of GSK-3β by arylbenzofurans from Morus alba root bark and mentions mulberrofuran D2 as a potent inhibitor, it does not provide specific data or mechanisms for this compound's activity against GSK-3β. nih.govacs.org Mulberrofuran D2 was shown to inhibit GSK-3β with an IC₅₀ value of 6.36 μM and acted as a competitive inhibitor for both ATP and the substrate GSM. nih.govacs.org Molecular docking studies suggested that mulberrofuran D2 binds to both the ATP-binding site and the substrate-binding site of GSK-3β through various interactions. acs.orgresearchgate.net Although this compound is also an arylbenzofuran from Morus alba root bark, its specific inhibitory activity and mechanism against GSK-3β are not detailed in the provided information.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes are crucial in the metabolism of arachidonic acid, leading to the production of eicosanoids that play a significant role in inflammation. researchgate.netnih.gov Inhibiting these enzymes is a common strategy for anti-inflammatory therapeutics. researchgate.netd-nb.info Dual inhibition of COX and LOX is considered a promising approach to mitigate some limitations of selective COX-2 inhibitors. researchgate.netnih.gov Flavonoids, as a class of compounds, have demonstrated anti-inflammatory activity through the inhibition of various enzymes, including COX and LOX. d-nb.infonih.gov While the provided search results discuss COX and LOX inhibition in the context of anti-inflammatory agents and natural products like curcumin (B1669340) and capsaicin, there is no specific information detailing this compound's activity or mechanism of inhibition against COX and LOX enzymes within the provided snippets. researchgate.netnih.govd-nb.infonih.govmdpi.com

Other Biological Activities

Hepatoprotective Effects

This compound has been reported to possess hepatoprotective activities. medchemexpress.com Studies have indicated that it shows protective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells. medchemexpress.comchemfaces.com One study reported an EC₅₀ value of 0.41 ± 0.48 μM for this protective effect. chemfaces.com The hepatoprotective effects of Morus alba extracts have been linked to the alleviation of oxidative stress and inflammatory responses, potentially involving the regulation of pathways such as Nrf2, NLRP3, and MAPK signaling. rsc.org While these mechanisms are discussed for mulberry leaf extracts, the specific molecular mechanisms underlying this compound's hepatoprotective effects are not fully elucidated in the provided text, beyond its protective effect against oxidative stress.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

SAR studies on Mulberrofuran C and related compounds from Morus species have provided insights into the structural elements critical for their biological activities. By comparing the activities of compounds with similar backbones but different substitutions or structural variations, researchers can infer the importance of specific moieties.

Role of Methyl Cyclohexene (B86901) Moiety in Tyrosinase Inhibition

Research indicates that the methyl cyclohexene moiety present in compounds like this compound (sometimes referred to as Mulberrofuran G in the context of tyrosinase inhibition studies) plays a significant role in their inhibitory activity against tyrosinase. mdpi.comdntb.gov.uanih.gov Studies comparing the activity of Mulberrofuran G with related compounds like Albanol B, which lacks this moiety, have highlighted its importance for effective tyrosinase inhibition. mdpi.comdntb.gov.uanih.gov This suggests that the presence and specific arrangement of the methyl cyclohexene ring contribute favorably to the interaction with the tyrosinase enzyme. mdpi.comdntb.gov.uanih.gov

Impact of Prenyl and Hydroxyl Group Substitution on Enzyme Inhibition

The substitution patterns of prenyl and hydroxyl groups on the flavonoid and benzofuran (B130515) scaffolds found in Morus species, including this compound, significantly influence their enzyme inhibitory activities. For tyrosinase inhibition, the position of hydroxyl groups is considered important. nih.govresearchgate.net While the specific impact of prenyl and hydroxyl groups directly on this compound's tyrosinase inhibition is often discussed in comparison to other prenylated flavonoids and benzofurans, general SAR trends in this class of compounds suggest their crucial role. nih.govresearchgate.net For instance, studies on other Morus constituents have indicated that prenyl group substitution can enhance certain enzyme inhibitory activities, although the cyclization of a prenyl group may reduce effects. nih.govresearchgate.net Hydroxyl substitution, particularly at specific positions, has also been shown to enhance enzyme inhibition, possibly through improved interactions like hydrogen bonding with the enzyme. nih.govresearchgate.net

This compound has also been identified as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its lipophilic and hydroxyl groups are considered important for this inhibitory activity. nih.gov

Structural Determinants for Neuroprotective Effects

Phytochemicals from mulberry, including benzofurans like this compound, have demonstrated neuroprotective effects. researchgate.netnih.gov While detailed SAR specifically for this compound's neuroprotection requires further focused studies, research on related Diels-Alder type adducts from Morus alba has begun to explore these relationships. nih.gov For example, this compound exhibited strong antioxidant activity, which is a key mechanism for neuroprotection, showing significantly higher activity than a standard antioxidant in one study. nih.gov It also demonstrated inhibitory activity against acetylcholinesterase (AChE), another target relevant to neurological health. nih.gov Studies suggest that while some related compounds might have poor blood-brain barrier permeability, structural modifications could potentially improve this while retaining neuroprotective efficacy, highlighting the importance of SAR in developing neuroprotective agents from this class. nih.gov The presence of redox-active phenolic hydroxyl groups, common in this class of compounds, is often linked to antioxidant and neuroprotective potential. researchgate.netnih.gov

Computational Modeling and Molecular Docking Approaches

Computational methods, such as molecular docking and molecular dynamics simulations, are widely used in SAR studies to provide insights into the interactions between a ligand like this compound and its target proteins at an atomic level. mdpi.comresearchgate.netmdpi.comfrontiersin.org These techniques help predict binding modes, estimate binding affinities, and understand the dynamic behavior of the protein-ligand complex. mdpi.comresearchgate.netmdpi.comfrontiersin.org

Ligand-Protein Binding Interactions and Binding Energies

Molecular docking studies have been employed to investigate the binding of this compound (often studied as Mulberrofuran G in this context) to enzymes like tyrosinase. mdpi.comdntb.gov.uanih.govresearchgate.net These studies predict that Mulberrofuran G binds favorably to the active site of tyrosinase, exhibiting favorable binding energies. mdpi.comdntb.gov.uanih.gov The methyl cyclohexene moiety has been shown in docking simulations to form multiple hydrophobic interactions with residues in the enzyme's active site, contributing to its binding affinity. mdpi.comdntb.gov.ua Hydrogen bonding interactions with key amino acids and van der Waals interactions with copper ions in the active site have also been suggested as important for the inhibitory mechanism. mdpi.com

Computational modeling has also been used to study the interaction of Mulberrofuran G with the SARS-CoV-2 spike protein and ACE2 receptor, suggesting favorable binding energies and potential to block protein-protein interactions. researchgate.netmdpi.comresearchgate.net

Molecular Dynamics Simulations in Target Interactions

Molecular dynamics (MD) simulations are a more computationally intensive technique that complements docking by simulating the dynamic behavior of the protein-ligand complex over time. mdpi.comresearchgate.netmdpi.comfrontiersin.orgmdpi.com MD simulations can provide insights into the stability of the binding pose predicted by docking, explore conformational changes in the protein and ligand upon binding, and refine binding energy calculations by considering the flexibility of the system and the effect of the solvent. mdpi.comresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.gov While specific detailed MD simulation studies solely focused on this compound's interaction with its biological targets were not extensively detailed in the provided context, MD simulations are a standard tool in modern SAR studies involving protein targets. mdpi.comresearchgate.netmdpi.comfrontiersin.orgmdpi.com They are crucial for understanding the dynamic nature of protein-ligand interactions and validating the stability of predicted binding modes, offering a more realistic picture compared to static docking. mdpi.comresearchgate.netmdpi.comfrontiersin.orgmdpi.com

Preclinical and Translational Investigations

In Vitro Cellular Model Systems

Current research specifically detailing the effects of Mulberrofuran C on oxidative stress and hepatoprotection in HepG2 cells is not available in the reviewed literature. Studies have been conducted on mulberry leaf extracts and their flavonoid components, which demonstrated protective effects against H2O2-induced oxidative damage in HepG2 cells by reducing reactive oxygen species (ROS), restoring mitochondrial membrane potential, and decreasing apoptosis. nih.govmdpi.com However, these studies did not isolate the specific contribution of this compound to these outcomes.

While direct experimental data on this compound in glutamate-challenged HT22 cells is limited, research on closely related compounds from mulberry provides strong indications of its neuroprotective potential. Studies involving a series of Diels-Alder type adducts (DAAs) from mulberry, including this compound, have highlighted their significant bioactivity relevant to neurodegenerative diseases. nih.gov

A related compound, Mulberrofuran K, was shown to exert neuroprotective effects in a glutamate-induced HT22 cell model by inhibiting reactive oxygen species (ROS) and upregulating glutathione (B108866) (GSH). nih.gov Notably, the same research indicated that other DAAs, including this compound, exhibited superior anti-Alzheimer's disease effects compared to Mulberrofuran K, suggesting a potent neuroprotective capacity. nih.gov This activity is linked to the compound's significant antioxidant properties. nih.gov Glutamate-induced toxicity in HT22 cells is primarily mediated by oxidative stress, making potent antioxidants key candidates for neuroprotection in this model. nih.govnih.gov

There is no specific information available in the reviewed scientific literature regarding the cytotoxic or anti-inflammatory effects of this compound when tested on the THP-1 human monocytic leukemic cell line. The THP-1 cell line is a well-established model for assessing inflammatory responses, typically by differentiating the cells into macrophages and stimulating them with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.commoleculardevices.com

Specific studies investigating the direct effect of this compound on nitric oxide (NO) production in RAW 264.7 macrophage cells were not found in the available literature. However, research on the related compound, Mulberrofuran K, isolated from Morus bombycis, demonstrated significant anti-inflammatory activity in LPS-stimulated RAW 264.7 cells. biocrick.com Mulberrofuran K was found to suppress the production of NO in a concentration-dependent manner, an effect attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression. biocrick.com General extracts from mulberry have also been shown to reduce NO production in this cell model. nih.govmdpi.comnih.gov

Information regarding the intestinal permeability and metabolism of this compound using the Caco-2 cell line is not available in the reviewed literature. The Caco-2 cell monolayer is the standard in vitro model for predicting human intestinal absorption and identifying compounds as substrates for efflux transporters. nih.govresearchgate.net

Direct studies of this compound on PC12 cells are not detailed in the available literature. However, its potent antioxidant capacity strongly suggests a protective role against oxidative damage in neuronal cells like the PC12 line, which is a common model for such investigations. mdpi.com

In a comparative study of ten different Diels-Alder type adducts from mulberry, this compound demonstrated the strongest antioxidant activity, as measured by the oxygen radical absorbance capacity (ORAC) assay. nih.gov Its activity was found to be nearly three times higher than that of Trolox, a water-soluble analog of vitamin E used as a positive control. nih.gov Given that oxidative stress is a primary mechanism of damage in PC12 cells exposed to neurotoxins, the superior antioxidant power of this compound indicates a high potential for alleviating oxidative damage. nih.gov

Table 1: Antioxidant Activity of this compound

| Compound | Concentration | Antioxidant Activity Relative to Control | Source |

|---|---|---|---|

| This compound | 1 µmol·L⁻¹ | ~3x higher than Trolox | nih.gov |

| Trolox (Control) | 1 µmol·L⁻¹ | 1x (baseline) | nih.gov |

In Vivo Pharmacodynamic Evaluation (Current Limitations and Future Needs)

Specific in vivo pharmacodynamic studies for this compound are currently lacking in the scientific literature. This represents a significant gap between in vitro findings and potential translational applications. The primary limitation is the absence of animal model studies to evaluate its efficacy, mechanism of action, and potential therapeutic effects in a whole-organism context.

Bioavailability and Metabolism Studies

Direct studies on the metabolism of this compound by intestinal microbiota have not been reported. However, research on structurally related 2-arylbenzofurans, including mulberrofuran Y, moracin C, and mulberrofuran G, provides some insight into how this class of compounds might behave. nih.gov In an in vitro model simulating human intestinal bacterial fermentation, these related compounds showed sufficient stability, and no bacterial metabolites were detected. nih.gov This suggests that this compound may also be relatively stable during its passage through the gut and may not be significantly altered by microbial metabolism. Nevertheless, dedicated studies on this compound are required to confirm this hypothesis.

There is no specific information on the metabolites of this compound. However, studies on the related compounds mulberrofuran Y and moracin C using an epithelial model with Caco-2 cells have shown that these molecules can be transformed into more polar metabolites through conjugation. nih.gov Specifically, they were metabolized into glucuronide conjugates. nih.gov Mulberrofuran Y formed a single glucuronide conjugate, while moracin C was transformed into two different glucuronide conjugates. nih.gov These findings indicate that Phase II metabolism, particularly glucuronidation, is a likely metabolic pathway for this class of 2-arylbenzofurans within intestinal epithelial cells. Future research should aim to identify the specific metabolites of this compound to better understand its bioavailability and biological activity following administration.

Intestinal Epithelial Cell Permeation

The assessment of intestinal epithelial cell permeation is a critical step in determining the oral bioavailability of a compound. A widely accepted in vitro model for this purpose is the Caco-2 cell monolayer system. youtube.com Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transporters. nih.govmdpi.com This model is routinely used to predict the intestinal permeability of chemical compounds and to classify them according to the Biopharmaceutics Classification System (BCS). researchgate.net The apparent permeability coefficient (Papp) is the standard metric derived from Caco-2 assays to quantify the rate at which a compound crosses the cell monolayer. nih.gov

Currently, there is a lack of specific published research investigating the intestinal epithelial cell permeation of this compound using the Caco-2 cell model or other similar in vitro systems. However, insights into its potential permeability can be inferred from studies on structurally related compounds. This compound is a prenylated furanocoumarin. The presence of a prenyl group generally increases the lipophilicity of a molecule, which is often associated with enhanced membrane permeability and potentially higher bioavailability. wur.nl Nevertheless, the analysis of highly lipophilic compounds in Caco-2 assays can be challenging due to non-specific binding to the assay apparatus. wur.nl

Studies on other furanocoumarins have demonstrated their ability to permeate the intestinal epithelium. For instance, byakangelicol and rivulobirin A, two furanocoumarin derivatives, exhibited high permeability through the Caco-2 monolayer, suggesting they can be readily absorbed from the intestine into the systemic circulation. nih.gov This suggests that the core furanocoumarin structure is amenable to crossing the intestinal barrier.

Furthermore, research on various flavonoids, another class of polyphenols found in Morus species, has shown that their structural characteristics, such as the degree of hydroxylation and the presence of specific substituent groups, significantly influence their intestinal absorption. nih.govresearchgate.net Most flavonoids are thought to cross the intestinal epithelium via passive diffusion. nih.gov Given that this compound possesses a relatively lipophilic character due to its prenyl group, it is plausible to hypothesize that it may also exhibit moderate to high permeability across the intestinal epithelium. However, without direct experimental data, this remains a topic for future investigation.

Toxicological Safety Assessment (Broader Morus extracts context)

While specific toxicological data for isolated this compound is not extensively available, the safety of various extracts from Morus species, which contain a mixture of phytochemicals including flavonoids and other phenolic compounds, has been evaluated in several preclinical studies. These studies provide a broader context for the potential safety profile of constituents derived from Morus plants.

Acute and subacute toxicity studies on different extracts of Morus alba (white mulberry) have consistently demonstrated a high margin of safety. For instance, a study on the methanolic fruit extract of Morus alba in mice found no mortality or significant changes in behavior, biochemical parameters, or organ weights at a dose of 2000 mg/kg. wur.nl Histopathological examination of vital organs also revealed no notable alterations. nih.gov Similarly, an aqueous extract of mulberry leaves was found to have an LD50 higher than 15.0 g/kg body weight in rats in an acute toxicity study, with no mortality or behavioral changes observed. In a subacute toxicity test, no significant changes in hematological, biochemical, or histopathological parameters were observed at doses up to 7.50 g/kg body weight per day.

An ethanolic extract of Morus nigra leaves was also classified as safe in an acute toxicity study in rats at a dose of 2000 mg/kg. researchgate.net In a 28-day subacute study, the extract did not produce significant toxic effects. researchgate.net A study on an ethanolic leaf extract of Morus alba in female mice reported no mortality or hematological changes in a subacute toxicity study, although mild hepatotoxicity was noted at higher doses (250, 500, and 1000 mg/kg), which the authors suggested might be due to the presence of compounds like kaempferol and chlorogenic acid. researchgate.net

These findings from studies on various Morus extracts suggest that they are generally well-tolerated and possess a low order of acute toxicity. The table below summarizes the key findings from these toxicological assessments.

| Morus Extract | Species | Part Used | Dosage | Duration | Key Findings | Reference |

| Methanolic Fruit Extract | Morus alba | Fruit | 2000 mg/kg | Acute (14 days) | No mortality or significant toxicological changes observed. | wur.nl |

| Aqueous Leaf Extract | Morus alba | Leaf | Up to 15.0 g/kg (acute); Up to 7.50 g/kg/day (subacute) | Acute and Subacute (28 days) | LD50 > 15.0 g/kg. No observed adverse effect level at 7.50 g/kg/day. | |

| Ethanolic Leaf Extract | Morus nigra | Leaf | 2000 mg/kg (acute); 500, 750, 1000 mg/kg/day (subacute) | Acute and Subacute (28 days) | Classified as safe in acute study. No significant toxic effects in subacute study. | researchgate.net |

| Ethanolic Leaf Extract | Morus alba | Leaf | 125, 250, 500, 1000 mg/kg | Subacute | No mortality or hematological changes. Mild hepatotoxicity at higher doses. | researchgate.net |

Table 1. Summary of Toxicological Studies on Morus Extracts

Potential Therapeutic Applications and Drug Discovery Implications

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Mulberrofuran C has emerged as a promising candidate in the research for therapies targeting neurodegenerative disorders, particularly Alzheimer's disease (AD). One of the key pathological hallmarks of AD is the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. Research has shown that this compound can significantly inhibit the self-aggregation of Aβ42. In a thioflavin T fluorescence assay, this compound at a concentration of 20 µmol·L−1 demonstrated a 70% inhibition of Aβ42 self-aggregation, an effect comparable to that of resveratrol (B1683913), a well-known natural polyphenol with neuroprotective properties. nih.gov

Another critical aspect of AD pathology is the dysfunction of cholinergic neurons, which is linked to reduced levels of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for AD. Studies have identified this compound as a potent inhibitor of AChE, with a half-maximal inhibitory concentration (IC50) value of 4.2 μmol·L−1. nih.govresearchgate.net

Furthermore, this compound exhibits neuroprotective effects against glutamate-induced cell death, a common pathway of neuronal damage in neurodegenerative conditions. It has shown protective effects in HT22 cells with an EC50 value of 16.50 ± 7.82 uM. biocrick.com This suggests that this compound may help protect neurons from excitotoxicity. The compound's strong antioxidant activity, which is almost three times higher than that of the standard antioxidant Trolox at a concentration of 1 μmol·L−1, also contributes to its neuroprotective potential by combating oxidative stress, a major factor in neuronal cell death. nih.gov

Oncology and Cancer Therapy

The potential of this compound in oncology and cancer therapy is an area of growing interest, although direct research on this specific compound is less extensive compared to other mulberrofuran derivatives. However, compounds isolated from Morus alba, the plant from which this compound is derived, have shown notable anti-cancer activities. For instance, other mulberrofurans have been found to inhibit hypoxia-inducible factor-1, a key target in cancer therapy, and the secretion of vascular endothelial growth factor in Hep3B cells. nih.gov The root bark of Morus alba has been shown to induce cell growth arrest and apoptosis in human colorectal cancer cells. nih.gov While these findings relate to the broader family of compounds and the plant extract, they provide a rationale for further investigation into the specific anti-cancer mechanisms of this compound.

Antiviral Therapeutics

This compound has demonstrated direct antiviral effects against certain viruses. Research has shown its activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). biocrick.com This indicates its potential as a lead compound for the development of new antiviral agents. While the precise mechanisms of its anti-HSV activity are still under investigation, these findings highlight a promising avenue for therapeutic development.

Anti-inflammatory Agents

The anti-inflammatory properties of this compound are significant and contribute to its therapeutic potential in a variety of conditions. Inflammation is a key pathological process in many diseases, including neurodegenerative disorders and cancer. While specific studies detailing the anti-inflammatory mechanisms of this compound are not as prevalent as for other related compounds like Mulberrofuran K, the general class of isoprenylated flavonoids from Morus alba is known for these effects. biocrick.comnih.gov Mulberrofuran Q, a related compound, has been shown to inhibit the formation of cyclooxygenase products like 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane (B8750289) B2, which are key mediators of inflammation. medchemexpress.com The anti-inflammatory activity of the mulberry root bark extract, which contains this compound, is suggested to be mediated through the inhibition of the NF-κB and ERK pathways. nih.gov

Development of Antioxidant Formulations

This compound is a potent antioxidant, a property that underpins many of its other therapeutic effects. biocrick.com It has demonstrated significant protective effects against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) in HepG2 cells, with an EC50 value of 0.41 ± 0.48 uM. biocrick.com This high antioxidant capacity is attributed to its chemical structure, which allows it to effectively scavenge free radicals. As mentioned earlier, its antioxidant activity is nearly three times that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard. nih.gov This makes this compound a strong candidate for inclusion in antioxidant formulations designed to protect against cellular damage caused by reactive oxygen species.

Hepatoprotective Pharmaceuticals

The protective effects of this compound on liver cells highlight its potential in the development of hepatoprotective pharmaceuticals. It has been shown to shield HepG2 liver cells from oxidative stress induced by t-BHP. biocrick.com This protective activity is largely due to its potent antioxidant properties, which help to neutralize the damaging effects of free radicals in liver tissue. The EC50 value of 0.41 ± 0.48 μM for this protective effect underscores its efficacy at low concentrations. biocrick.com

Relevance for Metabolic Health and Chronic Disease Prevention

While direct studies on this compound's role in metabolic health are limited, the extracts of mulberry root bark, which contain this compound, have been investigated for their effects on metabolic parameters. The anti-inflammatory and antioxidant activities of this compound are highly relevant to the prevention of chronic diseases associated with metabolic syndrome, such as type 2 diabetes and cardiovascular disease, as both inflammation and oxidative stress are key drivers of these conditions. nih.gov

Future Research Directions and Translational Challenges

Addressing Gaps in In Vivo Pharmacokinetic Studies (e.g., Blood-Brain Barrier Permeability)

A major hurdle in the development of Mulberrofuran C as a therapeutic agent is the limited understanding of its pharmacokinetic profile in living systems. In vivo pharmacokinetic (PK) studies are crucial for characterizing how a drug is absorbed, distributed, metabolized, and eliminated within an organism. sygnaturediscovery.combioivt.com Currently, there is a notable gap in detailed in vivo PK data for this compound. While some studies on related compounds like Mulberrofuran K have assessed blood-brain barrier (BBB) permeability, showing a permeability of 8.7 ± 0.3 × 10⁻⁶ cm/s, specific data for this compound is less established. nih.govpubmed.pro

Permeability across the blood-brain barrier is a critical factor for compounds targeting central nervous system disorders like Alzheimer's disease. researchgate.netfrontiersin.orgmdpi.com The BBB's selective nature restricts the passage of many molecules, posing a significant challenge for neurotherapeutics. researchgate.netfrontiersin.org Future research must prioritize conducting comprehensive in vivo PK studies in relevant animal models to determine the absorption rate, distribution throughout the body (including brain penetration), metabolic pathways, and elimination half-life of this compound. sygnaturediscovery.combioivt.comeuropa.eu Techniques such as measuring drug concentration in plasma and tissues over time following administration will be essential. bioivt.commdpi.com Addressing these gaps is vital for understanding the bioavailability and target tissue exposure of this compound, which directly impacts its potential efficacy and informs appropriate dosing strategies in future studies.

Elucidating Novel Molecular Targets and Signaling Pathways

While this compound has shown multi-targeted activity, including inhibition of Aβ₁₋₄₂ self-aggregation, tau protein aggregation, and acetylcholinesterase (AChE), a more comprehensive understanding of its molecular targets and the intricate signaling pathways it modulates is required. targetmol.commdpi.com Research indicates that other mulberry phytochemicals exert effects through various molecular targets and pathways, such as scavenging free radicals, upregulating glutathione (B108866) levels, inhibiting pro-inflammatory cytokines, and inactivating specific signaling pathways like JAK2/STAT3. researchgate.net